![molecular formula C22H22N2O B14382714 N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide CAS No. 89474-54-4](/img/structure/B14382714.png)
N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide typically involves the formation of the biphenyl core followed by the introduction of the glycinamide moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is often used to form the biphenyl structure.
Grignard Reaction: The formation of the biphenyl core can also be achieved through the reaction of phenylmagnesium bromide with benzophenone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The biphenyl structure can be oxidized to form biphenyl quinones.
Reduction: Reduction reactions can convert the biphenyl structure to biphenyl diols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Biphenyl quinones
Reduction: Biphenyl diols
Substitution: Halogenated biphenyls, nitrobiphenyls
Scientific Research Applications
N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with a similar biphenyl core but different substituents.
Uniqueness
N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide is unique due to its specific glycinamide moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89474-54-4 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(N-ethylanilino)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O/c1-2-24(21-14-7-4-8-15-21)17-22(25)23-20-13-9-12-19(16-20)18-10-5-3-6-11-18/h3-16H,2,17H2,1H3,(H,23,25) |
InChI Key |
GGZLGAZKIYDHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


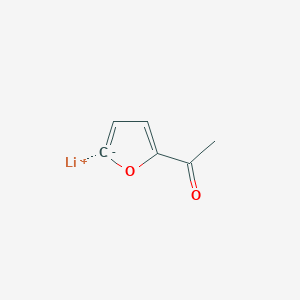
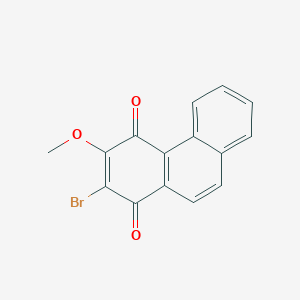
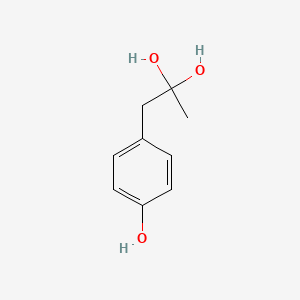
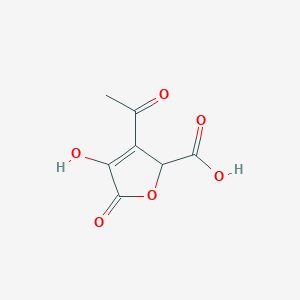
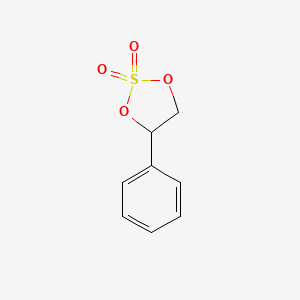
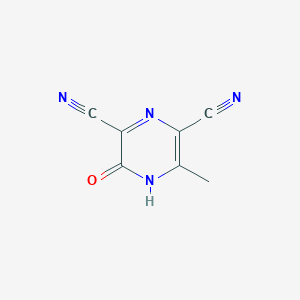
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
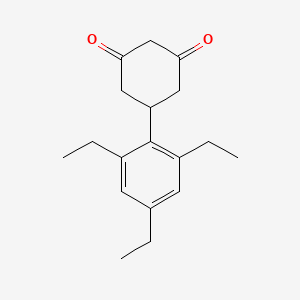
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
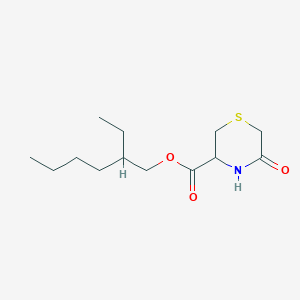
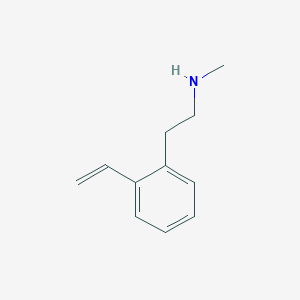
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
